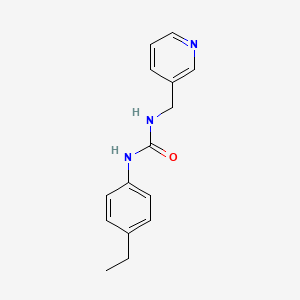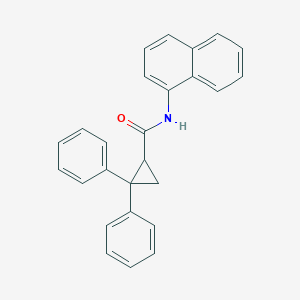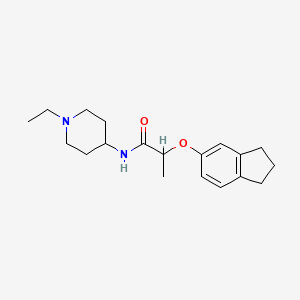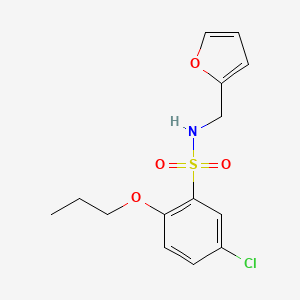
N-(4-ethylphenyl)-N'-(3-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-N'-(3-pyridinylmethyl)urea, commonly known as EPM, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. EPM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 278.36 g/mol.
Mecanismo De Acción
The mechanism of action of EPM is not well understood, but it is believed to involve the inhibition of protein synthesis. EPM has been shown to bind to the ribosome, which is responsible for protein synthesis, and prevent the formation of new proteins. This leads to the inhibition of cell growth and division, which may explain its potential as an anticancer agent.
Biochemical and Physiological Effects:
EPM has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the induction of apoptosis, and the inhibition of cell growth and division. EPM has also been shown to have low toxicity in vitro, which makes it a promising candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPM has several advantages for use in lab experiments, including its high purity, low toxicity, and well-established synthesis methods. However, EPM has several limitations, including its limited solubility in aqueous solutions and its potential for degradation over time.
Direcciones Futuras
There are several future directions for research on EPM, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as an anticancer agent in vivo, and the exploration of its potential applications in material science and agriculture. Additionally, further studies are needed to better understand the mechanism of action of EPM and its potential side effects.
In conclusion, EPM is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis methods, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. EPM has shown promising results in various studies, and further research is needed to fully understand its potential.
Métodos De Síntesis
EPM can be synthesized using a variety of methods, including the reaction of 4-ethylaniline with 3-pyridinemethanol, followed by the reaction with urea. Another method involves the reaction of 4-ethylphenyl isocyanate with 3-pyridinemethanol, followed by the reaction with ammonia. These methods have been optimized to produce high yields of EPM with high purity.
Aplicaciones Científicas De Investigación
EPM has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, EPM has been shown to have herbicidal activity against a variety of weeds. In medicine, EPM has been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In material science, EPM has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-12-5-7-14(8-6-12)18-15(19)17-11-13-4-3-9-16-10-13/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGLBTYQWVWICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5088502.png)

![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B5088509.png)
![(4-methoxybenzyl)[4-(trifluoromethyl)benzyl]amine oxalate](/img/structure/B5088511.png)
![1-[(butyrylamino)(4-methylphenyl)methyl]-2-naphthyl acetate](/img/structure/B5088524.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5088528.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5088534.png)
![3-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B5088535.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5088550.png)
![(2-bromo-6-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088554.png)
![3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5088572.png)
![1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5088581.png)
